molecular formula C13H20Cl4N2O B5369826 N-(3,4-dichlorobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride

N-(3,4-dichlorobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride

Cat. No. B5369826
M. Wt: 362.1 g/mol
InChI Key: JDXWUGPWVULECX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride, commonly known as DCM, is a chemical compound that has been extensively studied for its potential therapeutic applications. DCM is a selective serotonin reuptake inhibitor (SSRI) that has been found to have potential antidepressant and anxiolytic effects. In

Mechanism of Action

DCM works by selectively inhibiting the reuptake of serotonin, a neurotransmitter that plays a crucial role in regulating mood and anxiety. By inhibiting the reuptake of serotonin, DCM increases the concentration of serotonin in the synaptic cleft, leading to increased activation of serotonin receptors and subsequent improvements in mood and anxiety.
Biochemical and Physiological Effects:
DCM has been shown to have several biochemical and physiological effects. In addition to its effects on serotonin reuptake, DCM has been found to modulate the activity of other neurotransmitters such as dopamine and norepinephrine. DCM has also been found to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of DCM is its selectivity for serotonin reuptake inhibition, which makes it a useful tool for studying the role of serotonin in mood and anxiety disorders. Additionally, DCM has been found to have a favorable safety profile, making it a relatively safe compound to use in lab experiments. However, one limitation of DCM is its relatively low potency compared to other N-(3,4-dichlorobenzyl)-2-(4-morpholinyl)ethanamine dihydrochlorides, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on DCM. One potential area of research is the development of more potent analogs of DCM that could be used in the treatment of depression and anxiety disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of DCM and its potential applications in the treatment of other neurological disorders. Finally, more research is needed to determine the long-term safety and efficacy of DCM in humans.
In conclusion, DCM is a promising compound that has potential therapeutic applications in the treatment of depression and anxiety disorders. Its selectivity for serotonin reuptake inhibition and favorable safety profile make it a useful tool for studying the role of serotonin in mood and anxiety disorders. Further research is needed to fully understand the potential applications of DCM in the treatment of other neurological disorders and to develop more potent analogs of DCM.

Synthesis Methods

The synthesis of DCM involves the reaction of 3,4-dichlorobenzyl chloride with 4-morpholineethanamine in the presence of a base such as sodium hydroxide. The resulting product is then purified and crystallized to obtain DCM dihydrochloride. This synthesis method has been well established and has been used in various studies to obtain high-quality DCM for research purposes.

Scientific Research Applications

DCM has been extensively studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Several studies have shown that DCM has antidepressant and anxiolytic effects in animal models. Additionally, DCM has been found to have potential applications in the treatment of other neurological disorders such as Parkinson's disease and neuropathic pain.

properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O.2ClH/c14-12-2-1-11(9-13(12)15)10-16-3-4-17-5-7-18-8-6-17;;/h1-2,9,16H,3-8,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXWUGPWVULECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCC2=CC(=C(C=C2)Cl)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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